IACS-13909

Übersicht

Beschreibung

IACS-13909 ist ein potenter und selektiver allosterischer Inhibitor der Src-Homologie-2-Domäne-haltigen Phosphatase (SHP2). Diese Verbindung hat ein signifikantes Potenzial gezeigt, Resistenzmechanismen im nicht-kleinzelligen Lungenkrebs (NSCLC) zu überwinden, die vom epidermalen Wachstumsfaktor-Rezeptor (EGFR) abhängig sind und unabhängig von EGFR .

Wirkmechanismus

Target of Action

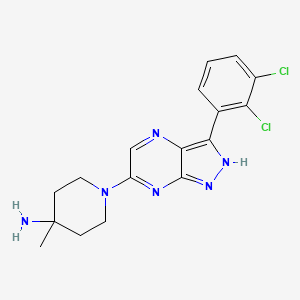

IACS-13909, also known as “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” or “1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine”, primarily targets the Src homology 2 domain-containing phosphatase (SHP2) . SHP2 is a phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is required for full activation of the MAPK pathway .

Mode of Action

This compound is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 .

Biochemical Pathways

The compound suppresses signaling through the MAPK pathway . This pathway is activated by a broad spectrum of RTKs, which are often the oncogenic drivers in various cancers . By inhibiting SHP2, this compound impedes the proliferation of tumors with these activated RTKs .

Result of Action

This compound potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs . In non-small cell lung cancer (NSCLC) models with acquired resistance to osimertinib, this compound, administered as a single agent or in combination with osimertinib, potently suppresses tumor cell proliferation in vitro and causes tumor regression in vivo .

Action Environment

The effectiveness of this compound may be influenced by the presence of resistance mechanisms in the tumor environment. This compound can overcome both types of resistance mechanisms .

Biochemische Analyse

Biochemical Properties

IACS-13909 suppresses signaling through the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . The nature of these interactions involves the suppression of signaling through the MAPK pathway .

Cellular Effects

This compound has demonstrated tumor growth inhibition in RTK-activated cancers in preclinical studies . It potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs as the oncogenic driver . In EGFR-mutant osimertinib-resistant NSCLC models with EGFR-dependent and EGFR-independent resistance mechanisms, this compound, administered as a single agent or in combination with osimertinib, potently suppressed tumor cell proliferation in vitro .

Molecular Mechanism

This compound is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 . This binding suppresses signaling through the MAPK pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has demonstrated long-term effectiveness in inhibiting tumor growth in RTK-activated cancers .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce tumor cell proliferation in vitro and in vivo

Metabolic Pathways

This compound is involved in the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . This could also include any effects on metabolic flux or metabolite levels.

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für IACS-13909 umfassen mehrere Schritte, darunter die Herstellung wichtiger Zwischenprodukte und deren anschließende Kupplung. Die industriellen Produktionsmethoden sind so konzipiert, dass eine hohe Reinheit und Ausbeute gewährleistet ist, obwohl spezifische Details zu den genauen synthetischen Routen und Reaktionsbedingungen proprietär sind und nicht öffentlich bekannt gegeben werden .

Analyse Chemischer Reaktionen

IACS-13909 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

IACS-13909 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von SHP2 in verschiedenen Signalwegen zu untersuchen.

Biologie: Es hilft beim Verständnis der molekularen Mechanismen von SHP2 in Zellproliferation und -differenzierung.

Medizin: Es wird als potenzieller therapeutischer Wirkstoff untersucht, um die Resistenz gegen EGFR-Inhibitoren im NSCLC zu überwinden.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch selektive Hemmung von SHP2, einer Phosphatase, die die Signalübertragung stromabwärts mehrerer Rezeptor-Tyrosinkinasen (RTK) vermittelt. Durch die Hemmung von SHP2 unterdrückt this compound die Aktivierung des Mitogen-aktivierten Proteinkinase (MAPK)-Wegs, der für die Proliferation von Krebszellen entscheidend ist. Diese Hemmung trägt dazu bei, Resistenzmechanismen im NSCLC zu überwinden, die vom EGFR abhängig sind und unabhängig von EGFR .

Vergleich Mit ähnlichen Verbindungen

IACS-13909 ist einzigartig in seiner Fähigkeit, SHP2 selektiv zu hemmen und mehrere Resistenzmechanismen im NSCLC zu überwinden. Zu ähnlichen Verbindungen gehören andere SHP2-Inhibitoren, wie z. B.:

SHP099: Ein weiterer selektiver SHP2-Inhibitor mit ähnlichen Wirkmechanismen.

RMC-4550: Ein potenter SHP2-Inhibitor, der denselben Weg angreift.

Im Vergleich zu diesen Verbindungen hat this compound in präklinischen Modellen von NSCLC mit erworbener Resistenz gegen EGFR-Inhibitoren eine überlegene Wirksamkeit gezeigt .

Biologische Aktivität

IACS-13909 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2, which has emerged as a significant target in cancer therapy due to its role in various oncogenic signaling pathways. This compound demonstrates potent biological activity, particularly in inhibiting tumor growth associated with receptor tyrosine kinases (RTKs) and overcoming resistance mechanisms in non-small cell lung cancer (NSCLC) models. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by inhibiting SHP2, which is crucial for the activation of the MAPK pathway. This inhibition disrupts the signaling cascades that promote tumor cell proliferation and survival. Research indicates that this compound not only targets SHP2 but also exhibits off-target effects, including inhibition of autophagy, which can further contribute to its antitumor efficacy.

Key Findings:

- Inhibition of SHP2 : this compound suppresses SHP2 phosphatase activity with an IC50 of approximately 15.7 nmol/L, demonstrating high selectivity for SHP2 over other phosphatases .

- Autophagy Inhibition : The compound has been shown to dose-dependently increase the LC3-II/I ratio and levels of p62, indicating a blockade in the autophagic process independent of SHP2 . The EC50 for autophagy inhibition by this compound is reported to be 1.4 μM, making it a potent inhibitor compared to other compounds in its class .

Efficacy in Cancer Models

This compound has been evaluated across various cancer models, particularly focusing on NSCLC with different resistance mechanisms.

Case Studies:

- NSCLC Models : In studies involving EGFR-mutant osimertinib-resistant NSCLC, this compound effectively suppressed tumor cell proliferation both as a monotherapy and in combination with osimertinib . The compound demonstrated significant tumor regression in vivo, highlighting its potential as a therapeutic strategy against acquired resistance to EGFR inhibitors.

- Broad Spectrum Activity : The compound has shown efficacy against tumors driven by a variety of activated RTKs, indicating its broad applicability in oncology .

Data Tables

The following table summarizes key biological activity metrics and comparative efficacy of this compound against other SHP2 inhibitors:

| Compound | IC50 (SHP2) | EC50 (Autophagy Inhibition) | Tumor Model Efficacy |

|---|---|---|---|

| This compound | 15.7 nmol/L | 1.4 μM | Significant tumor regression |

| SHP099 | 10.6 μM | 10.6 μM | Moderate efficacy |

| RMC-4550 | 30.2 μM | 30.2 μM | Limited efficacy |

| TNO155 | 94.3 μM | 94.3 μM | Minimal efficacy |

Eigenschaften

IUPAC Name |

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMADCPJVPLUGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.